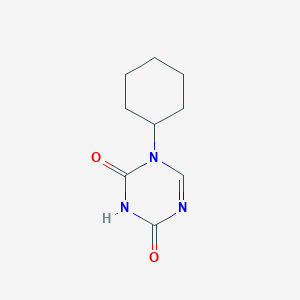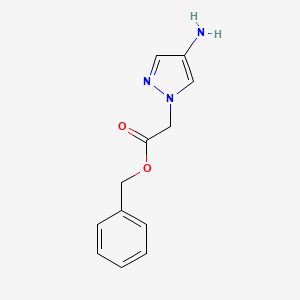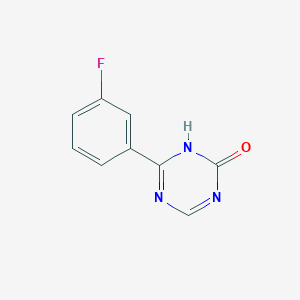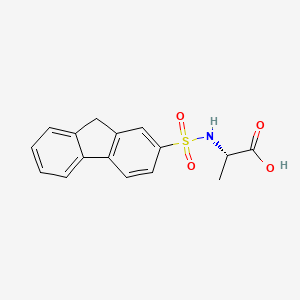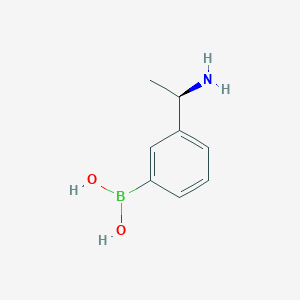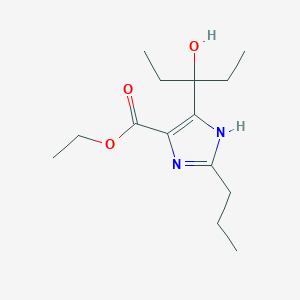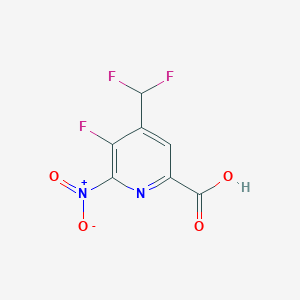
4-(Difluoromethyl)-5-fluoro-6-nitropicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-5-fluoro-6-nitropicolinic acid is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of difluoromethyl, fluoro, and nitro groups attached to a picolinic acid core. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-5-fluoro-6-nitropicolinic acid typically involves multiple steps, including the introduction of difluoromethyl and fluoro groups to the picolinic acid core. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced difluoromethylation reagents and catalysts can streamline the production process, making it more efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)-5-fluoro-6-nitropicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where the fluoro or nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 4-(Difluoromethyl)-5-fluoro-6-aminopicolinic acid .
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-5-fluoro-6-nitropicolinic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of difluoromethyl and fluoro groups on biological systems.
Medicine: The compound’s potential medicinal properties are of interest for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-5-fluoro-6-nitropicolinic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluoro groups can influence the compound’s binding affinity and selectivity towards its targets. The nitro group may also play a role in the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(Difluoromethyl)-5-fluoro-6-nitropicolinic acid include other difluoromethylated and fluorinated picolinic acids, such as:
- 4-(Difluoromethyl)-5-fluoro-6-aminopicolinic acid
- 4-(Difluoromethyl)-5-fluoro-6-chloropicolinic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and fluoro groups enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H3F3N2O4 |
|---|---|
Peso molecular |
236.10 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-5-fluoro-6-nitropyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3F3N2O4/c8-4-2(5(9)10)1-3(7(13)14)11-6(4)12(15)16/h1,5H,(H,13,14) |
Clave InChI |
BDJMEVNYNVLLNP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=C1C(=O)O)[N+](=O)[O-])F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


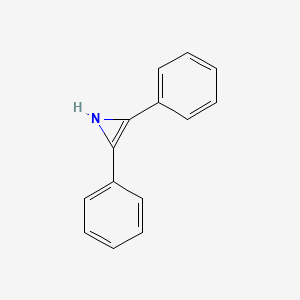
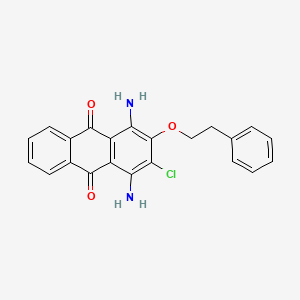
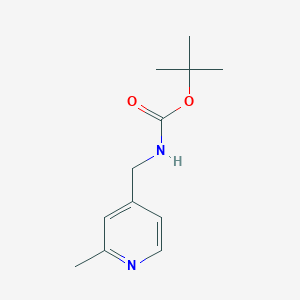
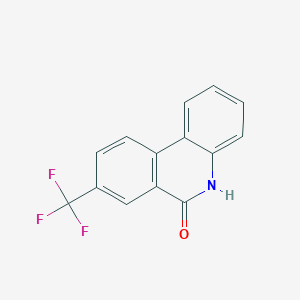
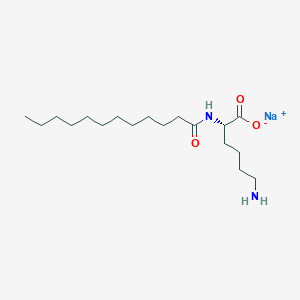
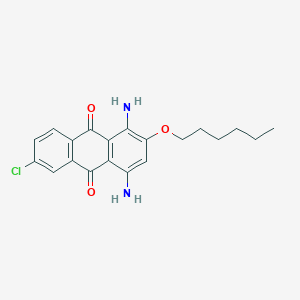
![(6S,8S,9S,10R,13R,14S,17R)-6-Hydroxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13139295.png)
![5'-Acetyl-6'-methyl-2'-(methylsulfanyl)[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B13139300.png)
